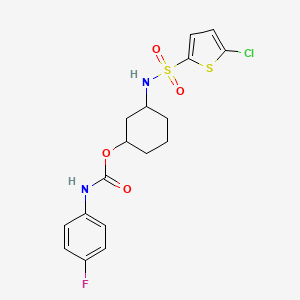

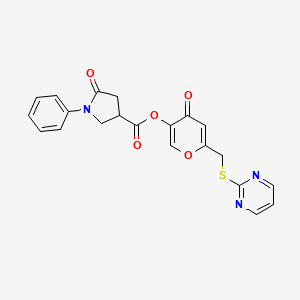

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

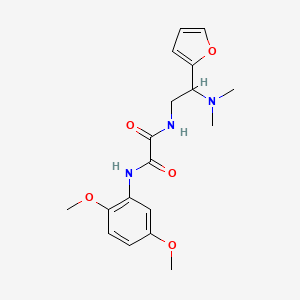

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide, also known as DMS-114, is a chemical compound that has been extensively studied for its potential use in cancer treatment.

Applications De Recherche Scientifique

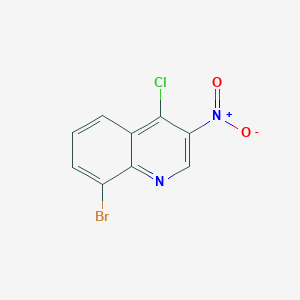

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

- Application Summary : This compound is used in the development of more potent and effective targeted kinase inhibitors (TKIs). A series of new compounds were synthesized, which showed promising cytotoxic effects against four different cancer cell lines .

- Methods of Application : The compounds were synthesized in three steps with high yields. The cytotoxic effects were observed through IC50 values ranging from 29 to 59 µM .

- Results : Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .

Organic Intermediate with Borate and Sulfonamide Groups

- Application Summary : N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .

- Methods of Application : The structure of the compound was characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

- Results : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

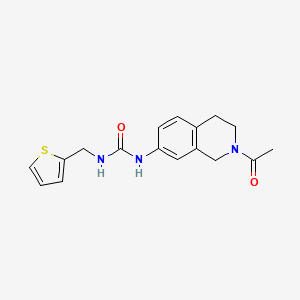

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

- Application Summary : Pyrimido[4,5-d]pyrimidines are structurally similar to purines and pteridines, compounds that make up nucleic and folic acids. They exhibit varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive .

- Methods of Application : Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines .

- Results : The synthesized compounds showed potential for application in medicinal chemistry .

Synthesis of Pyrimidine-Containing Compounds

- Application Summary : Pyrimidine ring is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research .

- Methods of Application : The one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound provides a simple method for the preparation of pyrimidine-containing compounds .

- Results : The synthesized compounds have wide biological activities and therapeutic applications, particularly being antibacterial, antifungal, anticancer activities, herbicidal, in the chemotherapy of AIDS, anti-inflammatory, antihypertensive, antiviral, antidiabetic, anticonvulsant, antioxidant, antihistaminic .

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives

- Application Summary : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized in three steps with high yields. These compounds showed promising cytotoxic effects against four different cancer cell lines .

- Methods of Application : The compounds were synthesized in three steps with high yields. The cytotoxic effects were observed through IC50 values ranging from 29 to 59 µM .

- Results : Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .

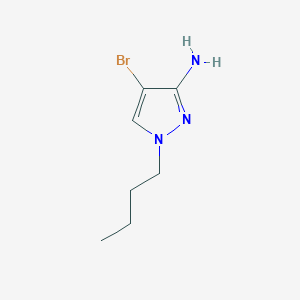

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

- Application Summary : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

- Methods of Application : The compounds were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

- Results : The synthesized compounds have wide biological activities and therapeutic applications, particularly being antibacterial, antifungal, anticancer activities, herbicidal, in the chemotherapy of AIDS, anti-inflammatory, antihypertensive, antiviral, antidiabetic, anticonvulsant, antioxidant, antihistaminic .

Propriétés

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-5-3-4-6-10(9)14/h3-7,17H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREQKSLHYJCRSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=CC=C2F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(4-chlorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide](/img/structure/B2385201.png)

![4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol](/img/structure/B2385212.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2385214.png)

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2385215.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2385218.png)

![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2385222.png)